molecular formula C27H23ClN4 B11215591 7-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chloro-4-methylphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11215591
M. Wt: 438.9 g/mol
InChI Key: QLGQRGYVYFWAKU-UHFFFAOYSA-N
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Description

7-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrrolopyrimidine with a phenyl group to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-CHLORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its complex structure, which includes multiple aromatic rings and a pyrrolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H23ClN4

Molecular Weight

438.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H23ClN4/c1-18-8-11-20(12-9-18)15-29-26-25-23(21-6-4-3-5-7-21)16-32(27(25)31-17-30-26)22-13-10-19(2)24(28)14-22/h3-14,16-17H,15H2,1-2H3,(H,29,30,31)

InChI Key

QLGQRGYVYFWAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5

Origin of Product

United States

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